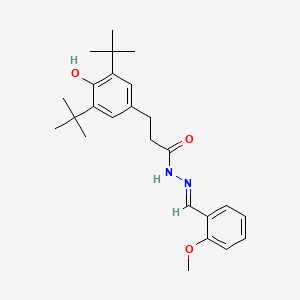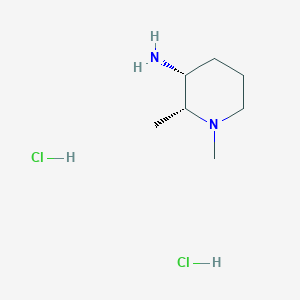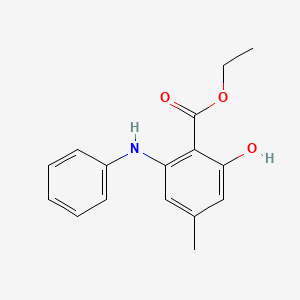
(R)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound with a pyrazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate amine. One common method involves the use of ®-2-chloro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol as a starting material, which is then reacted with ammonia or an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while substitution reactions can produce a variety of N-substituted pyrazole derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating biological pathways. The pyrazole ring structure also contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(1H-pyrazol-3-yl)ethan-1-ol: A similar compound without the methyl group, which may affect its reactivity and binding properties.
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A positional isomer with the amino group at a different position on the pyrazole ring.
Uniqueness
®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m0/s1 |
Clé InChI |
VCPRZYKEIPMTGJ-YFKPBYRVSA-N |
SMILES isomérique |
CN1C=CC(=N1)[C@H](CO)N |
SMILES canonique |
CN1C=CC(=N1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12992733.png)
![6-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B12992737.png)
![Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12992745.png)

![5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12992755.png)
![(S)-2-(1-Amino-3-hydroxypropyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12992759.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B12992765.png)

![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12992775.png)


